benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C19H26N2O2 and its molecular weight is 314.429. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Creation
Benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate serves as a precursor in synthesizing various derivatives with potential therapeutic applications. For instance, its derivative 7-benzyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one is synthesized and used in the reductive amination of aldehydes for creating 7-arylmethyl-substituted derivatives. These derivatives have significant implications in medicinal chemistry (Kuznetsov & Chapyshev, 2007).
Chemical Structure Analysis
The study of its derivatives reveals insights into chemical structures and bonding patterns. For instance, a compound titled benzyl 2-[2-(2-benzothiazoloyl)-pyrrolidinoyl]pyrrolidine-1-carboxylate displays a semi-extended dipeptide inhibitor structure, offering knowledge about the spatial arrangement of atoms and the nature of chemical bonds, which is vital for drug design (Tsutsumi et al., 1995).
Potential Therapeutic Applications
The compound is explored for its potential in treating diseases like idiopathic pulmonary fibrosis. A derivative of this compound is undergoing clinical trials, highlighting its significance in pharmaceutical research (Anderson et al., 2016).
Enzyme Interaction Studies
It is also used in studying enzyme interactions, such as its role in the synthesis of chiral building blocks for pharmaceuticals. Research on N-benzyl-3-pyrrolidinone reductases from Geotrichum capitatum showcases the compound’s role in enzymatic reactions, providing insights into biochemical pathways (Yamada-Onodera et al., 2007).
Mechanism of Action
Target of Action
Pyrrolidine and benzyl compounds are often used in medicinal chemistry to obtain compounds for the treatment of human diseases . The specific targets can vary widely depending on the exact structure and functional groups of the compound.
Mode of Action
The mode of action of these compounds can also vary widely. For example, some pyrrolidine derivatives have been reported to have target selectivity . The exact interaction with its targets and any resulting changes would depend on the specific compound and its structure.
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact its bioavailability. These properties can be influenced by factors such as the compound’s structure, its physicochemical properties, and the route of administration .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, some pyrrolidine derivatives have been reported to have bioactive properties .
Properties
IUPAC Name |
benzyl 2-[(E)-3-pyrrolidin-1-ylprop-1-enyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(23-16-17-8-2-1-3-9-17)21-15-7-11-18(21)10-6-14-20-12-4-5-13-20/h1-3,6,8-10,18H,4-5,7,11-16H2/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWDJXRBIRGVLN-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC=CC2CCCN2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C/C=C/C2CCCN2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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